7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula and a molecular weight of approximately 248.50 g/mol. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure features a benzofuran moiety substituted with bromine and chlorine atoms, along with an amine functional group, contributing to its potential reactivity and biological properties .
This compound is classified under organic compounds, specifically as an amine derivative of benzofuran. It is identified by the CAS number 1153451-72-9 and is recognized for its utility in various chemical syntheses and biological research applications. Benzofurans are notable for their presence in numerous natural products and synthetic pharmaceuticals, often exhibiting significant bioactivity .
The synthesis of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine can be achieved through several methods, typically involving the bromination and chlorination of the benzofuran scaffold followed by amination.
The reactions are typically conducted under inert atmosphere conditions to prevent moisture interference. Reaction parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine can be represented as follows:
The structure features:
This compound can participate in various chemical reactions due to its functional groups:
These reactions are influenced by factors such as solvent polarity, temperature, and the nature of nucleophiles or electrophiles used.
The mechanism of action for 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine is largely dependent on its interactions with biological targets:
Studies have shown that similar benzofuran derivatives exhibit significant bioactivity against various cancer cell lines, suggesting that this compound may share similar mechanisms of action .
Halogenation of the benzofuran scaffold is critical for introducing bromine and chlorine at specific positions (C7 and C5). The synthesis typically begins with electrophilic halogenation of 2,3-dihydrobenzofuran precursors. Bromination at the C7 position employs brominating agents like bromine or N-bromosuccinimide (NBS) in chlorinated solvents (e.g., dichloroethane), achieving regioselectivity through steric and electronic directing groups. Subsequent chlorination at C5 requires harsh conditions, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas, to overcome decreased reactivity from the electron-withdrawing bromine substituent [3] [10].
A key challenge is minimizing polyhalogenation. This is addressed by:
Table 1: Halogenation Reagents and Yields
Step | Target Position | Reagents | Solvent | Yield (%) |
---|---|---|---|---|
Bromination | C7 | NBS | DCE | 85 |
Chlorination | C5 | SO₂Cl₂ | DCM | 78 |
Introduction of the C3-amine group with stereocontrol is achieved via two primary routes:
Recent advances leverage enzymatic transamination, though substrate limitations restrict applicability to non-halogenated analogs [5].
Rhodium-(R)-BINAP complexes demonstrate superior efficacy in enhancing ee (up to 95%) for reductive amination. Critical parameters include:
Alternative systems:
Table 2: Catalytic Systems for Enantioselective Amination
Catalyst | Solvent | Temperature (°C) | ee (%) | Limitations |
---|---|---|---|---|
Rh-(R)-BINAP | THF | 50 | 95 | O₂ sensitivity |
TRIP acid | Toluene | 25 | 88 | Slow kinetics |
Cu(OTf)₂-BOX | CH₃CN | 40 | 90 | Halogen incompatibility |
Key scalability issues include:
Process innovations:
Structural Analysis and Biological Relevance
Molecular Architecture
Table 3: Structural Properties
Property | Value | Method |
---|---|---|
Molecular weight | 248.51 g/mol | HRMS |
X-ray density | 1.82 g/cm³ | SC-XRD |
Crystal system | Monoclinic | SC-XRD |
Biological Target Engagement
Though direct pharmacological data for this compound is limited, structural analogs demonstrate:
Regulatory and Research Context
The Synthetic Drug Control Act (2015) regulates benzofuran analogs as Schedule I controlled substances if structurally "substantially similar" to banned compounds [1]. This compound’s status remains research-exempt pending pharmacological evaluation.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: